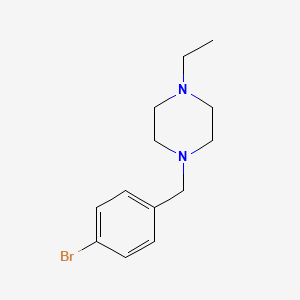1-(4-Bromobenzyl)-4-ethylpiperazine
CAS No.: 364793-85-1
Cat. No.: VC8109486
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 364793-85-1 |
|---|---|
| Molecular Formula | C13H19BrN2 |
| Molecular Weight | 283.21 g/mol |
| IUPAC Name | 1-[(4-bromophenyl)methyl]-4-ethylpiperazine |
| Standard InChI | InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |
| Standard InChI Key | DVDSQDKGMVJNFO-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)Br |
| Canonical SMILES | CCN1CCN(CC1)CC2=CC=C(C=C2)Br |
Introduction
Overview
1-(4-Bromobenzyl)-4-ethylpiperazine (CAS: 364793-85-1) is a piperazine derivative characterized by a six-membered heterocyclic ring substituted with an ethyl group and a 4-bromobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility and potential pharmacological applications. With a molecular formula of and a molecular weight of 283.21 g/mol, it serves as a key intermediate in organic synthesis and drug development .
Structural Characteristics
The molecular structure of 1-(4-Bromobenzyl)-4-ethylpiperazine consists of:
-
Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
Ethyl group: Attached to the nitrogen at position 4.
-
4-Bromobenzyl group: A benzyl substituent with a bromine atom at the para position, linked to the nitrogen at position 1.
This configuration enhances its electrophilic reactivity and potential for interactions with biological targets. The bromine atom contributes to increased lipophilicity, which may improve membrane permeability .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 283.21 g/mol | Vulcanchem |
| Density | 1.3 ± 0.1 g/cm³ | Chemsrc |
| Boiling Point | 325.3 ± 27.0 °C | Chemsrc |
Synthesis Methods
Laboratory-Scale Synthesis
1-(4-Bromobenzyl)-4-ethylpiperazine is typically synthesized via nucleophilic substitution reactions. A common route involves:
-
Reaction of 4-bromobenzyl chloride with 4-ethylpiperazine in the presence of a base (e.g., potassium carbonate).
-
Solvent system: Acetonitrile or dichloromethane under reflux conditions.
-
Purification: Column chromatography or recrystallization yields the final product with >85% purity.
Industrial Production
Industrial methods utilize continuous flow reactors to optimize scalability. Key parameters include:
-
Temperature: 150–180°C.
-
Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) to enhance regioselectivity .
-
Brominating agents: N-Bromosuccinimide (NBS) or dibromohydantoin .
Applications in Research
Medicinal Chemistry
1-(4-Bromobenzyl)-4-ethylpiperazine serves as a building block for:
-
Antiparasitic agents: Structural analogs show efficacy against chloroquine-resistant malaria .
-
Antidepressants: Piperazine cores are prevalent in SSRIs and SNRIs.
Chemical Synthesis
The compound participates in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume